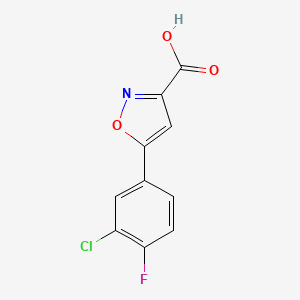

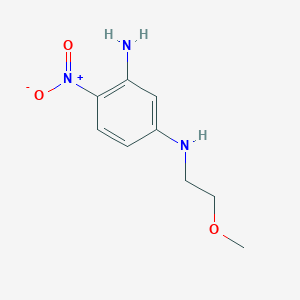

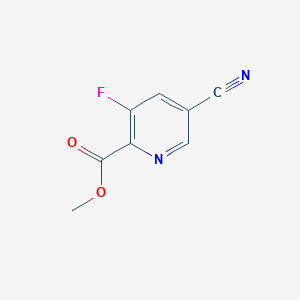

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Übersicht

Beschreibung

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine, also known as Ni(bmoen)2(DMF)](BPh4)2·DMF , is a coordination complex containing a nickel(II) ion coordinated with two bis(2-methoxyethyl)amine (bmoen) ligands and one N,N-dimethylformamide (DMF) molecule . The compound crystallizes in the monoclinic space group P21/n with the following cell parameters:

Synthesis Analysis

The synthesis of this complex involves refluxing the bmoen ligand with nickel(II) iodide hydrate in methanol. The resulting brown solution yields blue microcrystals of the title compound . The chemical structure of the complex is shown in Figure 1, and an ORTEP view for the complex cation is depicted in Figure 2.

Molecular Structure Analysis

In the complex cation, one bmoen ligand acts as a tridentate ligand, while the other bmoen ligand functions as a bidentate ligand, both coordinating to the nickel(II) ion . The crystal consists of complex cations [Ni(bmoen)2(DMF)]2+, tetraphenylborate anions, and free DMF molecules in a 1:2:1 molar ratio.

Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions involving nitro-group compounds like nitrobenzenes have been extensively studied. For instance, the reaction mechanisms involving piperidine with nitrobenzene derivatives leading to products with substituted nitro groups have been elucidated. Such reactions are critical for understanding the chemical behavior and potential applications of nitrobenzene derivatives in synthesizing new compounds (Pietra & Vitali, 1972).

Environmental Degradation and Stability Studies

Studies on nitisinone, a compound related to nitrobenzene derivatives, focus on its degradation processes and by-products under various conditions. These insights are crucial for assessing the environmental impact, stability, and safe handling of nitrobenzene derivatives in scientific and industrial applications (Barchańska et al., 2019).

Catalytic Oxidation Processes

The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, has been reviewed, highlighting the role of nitrobenzene derivatives in optimizing yield and process selectivity. This application demonstrates the potential of nitrobenzene derivatives in industrial chemistry and renewable resource utilization (Tarabanko & Tarabanko, 2017).

Sensing Applications

Nitrobenzene derivatives have been incorporated into nanostructured luminescent micelles, serving as efficient sensors for nitroaromatic and nitramine explosives. This application underscores the significance of nitrobenzene derivatives in developing advanced materials for security and forensic purposes (Paria et al., 2022).

Eigenschaften

IUPAC Name |

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZFGGCSJBRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)

![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)

![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)